molecular formula C18H15ClN2O6S2 B1663635 Sitaxentan CAS No. 184036-34-8

Sitaxentan

Número de catálogo B1663635
Número CAS: 184036-34-8
Peso molecular: 454.9 g/mol
Clave InChI: PHWXUGHIIBDVKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Sitaxentan has a molecular formula of C18H15ClN2O6S2 and a molar mass of 454.90 g·mol−1 . It is a small molecule that blocks the action of endothelin (ET) on the endothelin-A (ET A) receptor selectively .


Chemical Reactions Analysis

Sitaxentan is a potent and selective endothelin ET(A) receptor antagonist . It is over 6000-fold selective for the ETA receptor subtype .


Physical And Chemical Properties Analysis

It is a small molecule that blocks the action of endothelin (ET) on the endothelin-A (ET A) receptor selectively .

Aplicaciones Científicas De Investigación

Summary of the Application

Sitaxentan is a highly selective endothelin (ET) A receptor antagonist, with an ≈6500 higher affinity for ET A than ET B receptors . In PAH, elevated ET-1 levels are strongly correlated with disease severity and prognosis . Sitaxentan 100mg once daily was efficacious in the management of moderate to severe PAH in the pivotal, 12–18 week, large (n ≥ 98), well designed, placebo-controlled STRIDE-1, -2 and -4 trials .

Methods of Application or Experimental Procedures

Sitaxentan was administered at a dose of 100mg once daily . The efficacy of the treatment was evaluated in the STRIDE-1, -2 and -4 trials, which were placebo-controlled and lasted for 12-18 weeks .

Results or Outcomes

In the STRIDE-1 and -2 trials, sitaxentan-treated patients experienced significantly greater improvements from baseline in distance walked over 6 minutes (6MWD; primary endpoint in STRIDE-2) and in NYHA/WHO functional class than placebo recipients . In STRIDE-4, improvements in 6MWD significantly favoured sitaxentan versus placebo-treated patients in a post hoc subgroup analysis of those with WHO functional class III or IV disease .

2. Reduction of Neointimal Lesion Size

Summary of the Application

The selective ETA receptor antagonist sitaxentan has been found to reduce neointimal lesion size in a mouse model of intraluminal injury .

Methods of Application or Experimental Procedures

Antagonism of ETA receptors by sitaxentan (1–100 nM) was assessed in femoral arteries isolated from adult, male C57Bl6 mice using isometric wire myography . Neointimal lesion development was induced by intraluminal injury in mice receiving sitaxentan (ETA antagonist; 15 mg·kg−1·day−1), A192621 (ETB antagonist; 30 mg·kg−1·day−1), the combination of both antagonists or vehicle .

Results or Outcomes

Sitaxentan reduced neointimal lesion size, whereas ETB and combined ETA/B receptor antagonism did not . Macrophage and α-smooth muscle actin content were unaltered by ET receptor antagonism but sitaxentan reduced the amount of collagen in lesions .

Safety And Hazards

Sitaxentan was voluntarily removed from the market in 2010 due to concerns about liver toxicity . It is contraindicated in patients with elevated liver aminotransferases prior to initiation of treatment .

Propiedades

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXUGHIIBDVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057673
Record name Sitaxentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sitaxentan

CAS RN

184036-34-8, 210421-64-0
Record name Sitaxentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184036-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitaxentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sitaxentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sitaxentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SITAXENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sitaxentan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,1′-carbonyldiimidazole (600 mg) was added to a solution of 3-[(4-chloro-3-methyl-5-isoxazolyl)sulfamoyl]-2-thiophenecarboxylic acid (900 mg, 2.79 mmol) in anhydrous tetrahydrofuran (20 mL). The mixture was stirred at ambient temperature for about 15 minutes and then sequentially treated with imidazole (380 mg, 5.58 mmol) and N,O-dimethylhydroxylamine hydrochloride (420 mg, 4.3 mmol). Under continuous stirring, the mixture was maintained at ambient temperature for about 4 hours. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The resulting residue was treated with toluene and re-concentrated. The resulting red oil was dissolved in anhydrous tetrahydrofuran (20 mL), cooled to about 0° C., and then treated with a Grignard reagent prepared from 5-chloromethyl-6-methyl-benzo[1,3]dioxole (800 mg, 4.36 mmol) and magnesium turnings (826 mg, 34.4 mmol) in tetrahydrofuran (50 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 2 hours. At about 0° C., the reaction mixture was quenched with a mixture of concentrated hydrochloric acid (20 mL) and methanol (50 mL). The mixture was stirred at about 0° C. for about 10 minutes, and then concentrated in vacuo. The aqueous residue was partitioned between ethyl acetate (100 mL) and 1 N hydrochloric acid (30 mL). The crude product was isolated using standard extractive work up and purified by prep-TLC (eluted with CH2Cl2:MeOH=7:1) to give 2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid (4-chloro-3-methyl-isoxazol-5-yl) amide (150 mg, 30%) as a yellow solid. 1H NMR (300 MHz, CD3OD) δ 7.77 (d, J=5.1 Hz, 1H), 7.40 (d, J=5.1 Hz, 1H), 6.74 (d, J=4.2 Hz, 2H), 5.94 (s, 3H), 4.76 (s, 2H), 2.04 (s, 3H), 1.99 (s, 3H); ESI-MS: m/z=455 (MH)+; HPLC purity: 95%.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
826 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitaxentan
Reactant of Route 2
Sitaxentan
Reactant of Route 3
Reactant of Route 3
Sitaxentan
Reactant of Route 4
Reactant of Route 4
Sitaxentan
Reactant of Route 5
Reactant of Route 5
Sitaxentan
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sitaxentan

Citations

For This Compound
1,840
Citations
A Lavelle, R Sugrue, G Lawler… - European …, 2009 - Eur Respiratory Soc
… sitaxentan [2–4]. We recently admitted two patients with severe hepatotoxicity on sitaxentan … He was commenced on sitaxentan 100 mg qd Initial liver function tests (LFTs) were normal, …
Number of citations: 74 erj.ersjournals.com
N Galie, MM Hoeper, JSR Gibbs… - European Respiratory …, 2011 - Eur Respiratory Soc
… been described in association with sitaxentan; two at a higher … related to the use of sitaxentan in PAH patients have been … related to the use of sitaxentan have been observed among …
Number of citations: 84 erj.ersjournals.com
K Owen, DM Cross, M Derzi, E Horsley… - Regulatory Toxicology …, 2012 - Elsevier
… Sitaxentan sodium (TBC11251Na) was marketed under the trade name … sitaxentan from general toxicity and carcinogenicity studies, with special reference to the potential for sitaxentan …
Number of citations: 26 www.sciencedirect.com
LJ Scott - Drugs, 2007 - Springer
… Concomitant administration of sitaxentan with inhibitors of CYP2C9 and CYP2C19 is not … with sitaxentan had no clinically relevant effects on the pharmacokinetics of sitaxentan. …
Number of citations: 30 link.springer.com
F Stavros, WG Kramer… - British journal of clinical …, 2010 - Wiley Online Library
… • This study demonstrates that sitaxentan has little effect on sildenafil PK and … of sildenafil with sitaxentan. AIMS This study evaluated the effects of sitaxentan on the pharmacodynamic […
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
MA Mychaskiw, LJ Hwang, X Liu, S Teal… - D33. PULMONARY …, 2011 - atsjournals.org
… separation between CDFs for sitaxentan and placebo. RESULTS: In FCIII/IV but not FCII, statistically significant differences between CDFs were observed for sitaxentan 300 mg and 100 …
Number of citations: 4 www.atsjournals.org
HAM Mucke - Clinical Medicine. Therapeutics, 2009 - journals.sagepub.com
… Sitaxentan was the first endothelin antagonist with high … This review traces the development history of sitaxentan, … year duration the propensity of sitaxentan to induce elevation of …
Number of citations: 5 journals.sagepub.com
CJ Valerio, CE Handler, P Kabunga, CJ Smith… - …, 2010 - academic.oup.com
… Both sitaxentan and bosentan appear effective in CTD-PAH, but the apparent additional benefit of sitaxentan reported from the open-label Sitaxentan To Relieve ImpaireD Exercise-2X …
Number of citations: 16 academic.oup.com
T Pulido, J Sandoval, I Roquet… - European Journal of …, 2009 - Wiley Online Library
Background Sitaxentan inhibits the metabolism of warfarin, resulting in a need for adjustment of warfarin dose when both drugs are coadministered. We report the long‐term effects on …
Number of citations: 9 onlinelibrary.wiley.com
P Gholam, T Sehr, A Enk, M Hartmann - Dermatology, 2009 - karger.com
Digital ulcers represent a major vascular complication of systemic sclerosis (SSc) and can be difficult to treat with the common vasodilators. Herein, we report on a 39-year-old patient …
Number of citations: 16 karger.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.